(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815822
InChI: InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m1./s1
SMILES: CN(C)C(=O)C1CCCNC1.Cl
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol

(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13815822

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride -

Specification

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
IUPAC Name (3R)-N,N-dimethylpiperidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m1./s1
Standard InChI Key CAOCILIXPFSSGE-OGFXRTJISA-N
Isomeric SMILES CN(C)C(=O)[C@@H]1CCCNC1.Cl
SMILES CN(C)C(=O)C1CCCNC1.Cl
Canonical SMILES CN(C)C(=O)C1CCCNC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with a carboxamide group at the 3-position and dimethyl substituents on the amide nitrogen. The (R)-configuration at the chiral center ensures enantiomeric specificity, which is crucial for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property critical for in vitro assays .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(3R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride
Molecular FormulaC₈H₁₇ClN₂O
Molecular Weight192.68 g/mol
CAS Number112950-94-4
Chiral CenterC3 (R-configuration)

The stereochemistry is confirmed through optical rotation measurements and X-ray crystallography of related derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.4–2.6 ppm) and dimethylamide groups (δ 2.8–3.1 ppm). Infrared (IR) spectra show characteristic amide C=O stretching at ~1650 cm⁻¹ and N–CH₃ vibrations near 2800 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 192.68 [M+H]⁺ .

Synthesis and Optimization

Primary Synthetic Route

The synthesis begins with (R)-piperidine-3-carboxylic acid, which undergoes activation via thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with dimethylamine in anhydrous tetrahydrofuran (THF) yields (R)-N,N-dimethylpiperidine-3-carboxamide. Protonation with hydrochloric acid produces the hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Acid Chloride FormationSOCl₂, reflux, 4h85
Amide CouplingDimethylamine, THF, 0°C→RT78
Salt FormationHCl (g), diethyl ether95

Purification Strategies

Crude product purification involves recrystallization from ethanol/water (3:1) or column chromatography on silica gel with ethyl acetate/methanol (9:1) as eluent. Final purity (>98%) is validated via HPLC using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .

Applications in Pharmaceutical Research

Building Block for Bioactive Molecules

The compound’s rigid piperidine scaffold and hydrogen-bonding capacity make it ideal for designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, analogs featuring 4-phenylpyridin-3-yl substitutions demonstrate nanomolar affinity for adenosine A₂A receptors .

Case Study: Anticancer Agent Development

In a 2022 study, researchers functionalized the piperidine nitrogen with cyclopropylcarboxamide groups to create derivatives targeting tubulin polymerization. Compound 6 (see Table 3) exhibited IC₅₀ = 42 nM against MCF-7 breast cancer cells, surpassing paclitaxel by 15-fold .

Table 3: Biological Activity of Selected Derivatives

CompoundModificationTargetIC₅₀ (nM)
3N-Cyclopropyl-4-arylTubulin42
4Piperazine substitutionA₂A Receptor18

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to the 2-carboxamide isomer (CAS 130497-29-9), the 3-carboxamide derivative demonstrates superior metabolic stability in hepatic microsome assays (t₁/₂ = 120 vs. 45 minutes). This is attributed to reduced steric hindrance around the amide bond.

Impact of Chirality

The (R)-enantiomer shows 50-fold higher affinity for σ-1 receptors than its (S)-counterpart, underscoring the importance of stereochemical control in lead optimization .

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